methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate
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Overview
Description
Methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate has several scientific research applications, including:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of pyrrolopyrimidine derivatives.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate involves its interaction with specific molecular targets, such as kinases or receptors. The compound can inhibit the activity of these targets, leading to various biological effects. For example, it may induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Methyl 2-bromo-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)benzoate can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrrolo[2,3-d]pyrimidine-4-ylamine: A simpler derivative with similar biological activities.
Halogenated Pyrrolopyrimidines: Compounds with different halogen atoms (e.g., fluorine, chlorine) that exhibit varying degrees of potency and selectivity.
Multi-Targeted Kinase Inhibitors: Compounds that target multiple kinases and have potential therapeutic applications in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
1569260-18-9 |
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Molecular Formula |
C14H11BrN4O2 |
Molecular Weight |
347.2 |
Purity |
95 |
Origin of Product |
United States |
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